2,6-Dibromo-1,8-naphthyridine
Overview
Description
2,6-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 2,6-dibromo-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound .
Biochemical Pathways
1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that this compound may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 1,8-naphthyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.
Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted naphthyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Reduced naphthyridine derivatives.
Scientific Research Applications
2,6-Dibromo-1,8-naphthyridine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of materials such as dyes, pigments, and organic semiconductors.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without bromine substitutions.
2,7-Dibromo-1,8-naphthyridine: Another dibromo derivative with bromine atoms at different positions.
2,6-Dichloro-1,8-naphthyridine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 2,6-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other naphthyridine derivatives.
Properties
IUPAC Name |
2,6-dibromo-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSVNFHGDCAEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501167 | |
Record name | 2,6-Dibromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-04-2 | |
Record name | 2,6-Dibromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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